2-[(2,5-Dimethoxyphenyl)carbamoyl]benzoic acid
Description
2-[(2,5-Dimethoxyphenyl)carbamoyl]benzoic acid is a benzoic acid derivative featuring a carbamoyl group linked to a 2,5-dimethoxyphenyl substituent. The compound’s structure combines a planar benzoic acid core with electron-donating methoxy groups at the 2- and 5-positions of the phenyl ring.
Properties
IUPAC Name |
2-[(2,5-dimethoxyphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-21-10-7-8-14(22-2)13(9-10)17-15(18)11-5-3-4-6-12(11)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUKSBPGKNMXJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,5-Dimethoxyphenyl)carbamoyl]benzoic acid typically involves the reaction of 2,5-dimethoxyaniline with phthalic anhydride under specific conditions. The reaction is carried out in a suitable solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-[(2,5-Dimethoxyphenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-[(2,5-Dimethoxyphenyl)carbamoyl]benzoic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Employed in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-[(2,5-Dimethoxyphenyl)carbamoyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring significantly alter molecular weight, polarity, and intermolecular interactions. Key comparisons include:
Structural and Crystallographic Insights
- Hydrogen Bonding : The target compound’s benzoic acid group facilitates O–H⋯O hydrogen bonding, as seen in 4-(2,5-dihexyloxyphenyl)benzoic acid, which forms dimers in crystal structures .
- Crystal Packing : Methoxy and chloro substituents influence disorder in crystal lattices. For example, 4-(2,5-dihexyloxyphenyl)benzoic acid exhibits disorder in its hexyl chains, reflected in its R-factor (0.061) and wR-factor (0.194) .
Biological Activity
Overview
2-[(2,5-Dimethoxyphenyl)carbamoyl]benzoic acid, also known by its chemical structure as a derivative of benzoic acid, has garnered attention in recent years for its potential biological activities. This compound's unique structural features contribute to its interactions with various biological targets, making it a subject of interest in pharmacological research.
- IUPAC Name : this compound
- Molecular Formula : C16H17N1O4
- CAS Number : 19368-27-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound may exhibit the following mechanisms:
- Inhibition of Apoptotic Pathways : It has been shown to modulate the activity of anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are often overexpressed in various cancers. By inhibiting these proteins, the compound promotes apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound demonstrates potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells .
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on available research findings:
Case Study 1: Cancer Cell Line Study
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on lymphoma cell lines. The compound was found to significantly reduce cell viability and induce apoptosis through the inhibition of anti-apoptotic proteins Mcl-1 and Bfl-1. The study highlighted the compound's potential as a dual inhibitor for targeted cancer therapy .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it effectively decreased pro-inflammatory cytokines in activated macrophages, suggesting a pathway for therapeutic applications in inflammatory diseases .
Research Findings
Recent studies have employed various methodologies to assess the biological activity of this compound:
- Molecular Docking Studies : These studies have provided insights into the binding affinities of the compound with target proteins involved in apoptosis and inflammation.
- In Vivo Models : Animal models have been utilized to evaluate the efficacy and safety profile of the compound, confirming its potential therapeutic benefits while monitoring for adverse effects.
- Structure-Activity Relationship (SAR) : Research has focused on modifying the compound's structure to enhance its potency and selectivity against specific targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
